N-(isochroman-3-ylmethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide
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Description
Synthesis Analysis
The synthesis of oxazoles, which is a part of the compound, can be achieved through various methods. One of the most common methods is the cyclodehydration of amide oximes . Other preparation methods include the Robinson-Gabriel synthesis and the Fischer oxazole synthesis .Molecular Structure Analysis
The compound contains an oxazole ring, which is a five-membered aromatic ring with one oxygen atom and one nitrogen atom . The presence of these hetero atoms imparts preferential specificities in their biological responses .Chemical Reactions Analysis
Oxazole can undergo electrophilic substitution reactions, nucleophilic substitution reactions, and ring-opening reactions . These reactions usually occur at position 5 of the oxazole ring, which is the carbon atom between the nitrogen and oxygen atoms .Physical And Chemical Properties Analysis
Oxazole is a colorless liquid under normal conditions with a characteristic smell . The ring structure of Oxazole is planar and aromatic . The aromaticity is due to the 6 π electrons forming a conjugated system .Scientific Research Applications
Novel Isochroman-triazoles and Thiadiazole Hybrids
Research by Saeed and Mumtaz (2017) on novel isochroman-triazoles and thiadiazole hybrids showcased the design, synthesis, and antimicrobial activity of these compounds. The study emphasized the moderate to good antibacterial and antifungal activities compared to standard drugs, highlighting the potential of isochroman derivatives in antimicrobial applications (Saeed & Mumtaz, 2017).
Antimalarial and Antiviral Applications
Fahim and Ismael (2021) investigated antimalarial sulfonamides for their potential against COVID-19. The study found that certain sulfonamide derivatives exhibited promising antimalarial activity and were evaluated for their antiviral potential against SARS-CoV-2, demonstrating the versatility of sulfonamide compounds in addressing global health challenges (Fahim & Ismael, 2021).
Heterocyclic Compound Synthesis
Rozentsveig et al. (2013) developed a one-pot synthesis method for N-(Imidazo[1,2-a]pyridin-3-yl) and N-(Imidazo[2,1-b][1,3]thiazol-5-yl)sulfonamides, showcasing the chemical versatility and potential applications of sulfonamide-based heterocyclic compounds in various scientific research contexts (Rozentsveig et al., 2013).
Isoxazoles and Benzodioxin-based Inhibitors
Abbasi et al. (2019) synthesized new sulfonamides with benzodioxane and acetamide moieties as α-glucosidase and acetylcholinesterase inhibitors. This research highlights the potential of sulfonamide derivatives in developing inhibitors for enzymes relevant to diseases such as diabetes and Alzheimer's (Abbasi et al., 2019).
Sulfonamide Endothelin Receptor Antagonists
Murugesan et al. (2000) described the discovery of 4'-oxazolyl biphenylsulfonamides as potent, highly selective ET(A) antagonists. This work demonstrates the application of sulfonamide derivatives in developing selective receptor antagonists with potential therapeutic benefits (Murugesan et al., 2000).
properties
IUPAC Name |
N-(3,4-dihydro-1H-isochromen-3-ylmethyl)-3-methyl-2-oxo-1,3-benzoxazole-5-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O5S/c1-20-16-9-15(6-7-17(16)25-18(20)21)26(22,23)19-10-14-8-12-4-2-3-5-13(12)11-24-14/h2-7,9,14,19H,8,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTRJLROIRINPFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)S(=O)(=O)NCC3CC4=CC=CC=C4CO3)OC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(isochroman-3-ylmethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide |
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